molecular formula C18H32N2O2 B5659669 N-(cyclohexylmethyl)-2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]acetamide

N-(cyclohexylmethyl)-2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]acetamide

Cat. No. B5659669
M. Wt: 308.5 g/mol
InChI Key: ZMDDDULANOBEQG-KDOFPFPSSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves starting from chiral amino acids and introducing various alkyl and aryl substituents to achieve compounds capable of adopting specific conformations akin to known bioactive molecules, such as U-50488, an opioid kappa agonist. These processes utilize conformational analysis to guide the development of potent compounds with desired biological activities (Costello et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds in this class often features cyclohexyl and piperidine rings in chair conformations, connected by equatorial bonds. This arrangement facilitates specific spatial orientations necessary for biological activity. The crystal structure analysis of a closely related NMDA receptor channel-blocking agent revealed significant insights into the stereochemistry and intermolecular interactions within such molecules (Pennec et al., 1990).

properties

IUPAC Name

N-(cyclohexylmethyl)-2-[(3R,4R)-4-cyclopropyl-4-hydroxy-3-methylpiperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O2/c1-14-12-20(10-9-18(14,22)16-7-8-16)13-17(21)19-11-15-5-3-2-4-6-15/h14-16,22H,2-13H2,1H3,(H,19,21)/t14-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDDDULANOBEQG-KDOFPFPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CC2)O)CC(=O)NCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CC2)O)CC(=O)NCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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